molecular formula C16H15F3N2O2S B2777029 ((4-Methoxyphenyl)amino)(((3-(trifluoromethoxy)phenyl)methyl)amino)methane-1-thione CAS No. 1022590-75-5

((4-Methoxyphenyl)amino)(((3-(trifluoromethoxy)phenyl)methyl)amino)methane-1-thione

Cat. No. B2777029
CAS RN: 1022590-75-5
M. Wt: 356.36
InChI Key: WHRSZJXJJKMRJA-UHFFFAOYSA-N
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Description

The compound ((4-Methoxyphenyl)amino)(((3-(trifluoromethoxy)phenyl)methyl)amino)methane-1-thione is a chemical compound with a complex structure . It is listed in various chemical databases .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved in a space group Pca2 1 and P2 1 for 1 and 2, respectively, with ShelXS-2013 . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .


Chemical Reactions Analysis

Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others . They form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine) psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals, among others .

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[[3-(trifluoromethoxy)phenyl]methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c1-22-13-7-5-12(6-8-13)21-15(24)20-10-11-3-2-4-14(9-11)23-16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRSZJXJJKMRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-Methoxyphenyl)amino)(((3-(trifluoromethoxy)phenyl)methyl)amino)methane-1-thione

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